4-Nitrophenylphosphat-Dinatriumsalz-Hexahydrat

Übersicht

Beschreibung

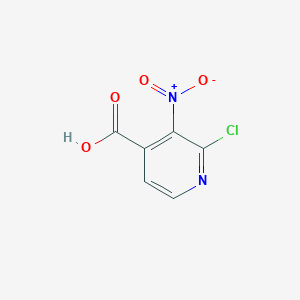

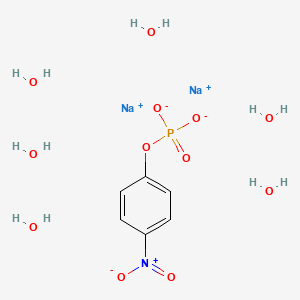

4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) to detect the activity of phosphatases. The compound has the molecular formula C6H4NO6PNa2·6H2O and a molecular weight of 371.14 g/mol .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl phosphate disodium salt hexahydrate is extensively used in scientific research due to its role as a chromogenic substrate. Some of its applications include:

Chemistry: Used in enzyme kinetics studies to measure the activity of phosphatases.

Biology: Employed in ELISA to detect the presence of specific antibodies or antigens.

Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.

Industry: Applied in quality control processes to ensure the activity of enzyme preparations.

Wirkmechanismus

Target of Action

The primary target of the compound 4-Nitrophenyl phosphate disodium salt hexahydrate is the enzyme group known as phosphatases . These enzymes play a crucial role in a variety of biological functions, including cell signaling and metabolism .

Mode of Action

4-Nitrophenyl phosphate disodium salt hexahydrate acts as a non-proteinaceous and non-specific substrate for phosphatases . When the compound interacts with its target enzymes, it undergoes hydrolysis, a process that results in the production of p-nitrophenol .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl phosphate disodium salt hexahydrate by phosphatases is a key step in several biochemical pathways . The product of this reaction, p-nitrophenol, can be easily detected due to its yellow color, making it useful in colorimetric assays for phosphatase activity .

Pharmacokinetics

Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .

Result of Action

The hydrolysis of 4-Nitrophenyl phosphate disodium salt hexahydrate by phosphatases results in the production of p-nitrophenol . This compound is yellow in color and can be easily detected, making it a useful tool for measuring phosphatase activity in biological samples .

Action Environment

The action of 4-Nitrophenyl phosphate disodium salt hexahydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolysis reaction . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at −20°C .

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl phosphate disodium salt hexahydrate is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity . It is the substrate of choice for use with alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It can be used to study on alkaline phosphatases, acid phosphatases etc .

Cellular Effects

4-Nitrophenyl phosphate disodium salt hexahydrate has been used to treat adherent cells in adhesion assay . It is suitable for cell culture and mammalian techniques .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl phosphate disodium salt hexahydrate involves the hydrolysis of the compound, yielding p-nitrophenol . This reaction is facilitated by enzymes such as alkaline phosphatase .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in water .

Metabolic Pathways

4-Nitrophenyl phosphate disodium salt hexahydrate is involved in the metabolic pathways related to the activity of phosphatases . It is hydrolyzed to yield p-nitrophenol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphate disodium salt hexahydrate is synthesized through the phosphorylation of 4-nitrophenol. The reaction typically involves the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 ] The product is then neutralized with sodium hydroxide to form the disodium salt, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, the production of 4-nitrophenyl phosphate disodium salt hexahydrate involves large-scale phosphorylation reactions under controlled conditions. The process includes the use of automated reactors to ensure consistent quality and yield. The final product is purified through recrystallization and dried to obtain the hexahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. The hydrolysis reaction releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffer solution, such as glycine buffer (pH 10.4) or diethanolamine buffer (pH 9.8), in the presence of magnesium chloride (MgCl2) and zinc chloride (ZnCl2) to enhance enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of 4-nitrophenyl phosphate disodium salt hexahydrate is 4-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl phosphate disodium salt hexahydrate is often compared with other chromogenic substrates used in phosphatase assays. Some similar compounds include:

Potassium 4-nitrophenyl sulfate: Used in similar assays but has different solubility properties.

4-Nitrophenyl β-D-glucopyranoside: Used in glucosidase assays.

p-Nitrophenyl phosphate disodium hexahydrate: Another form of the compound with similar applications.

4-Nitrophenyl phosphate disodium salt hexahydrate is unique due to its high sensitivity and specificity in detecting phosphatase activity, making it a preferred choice in many biochemical assays .

Eigenschaften

IUPAC Name |

disodium;(4-nitrophenyl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKHKRHCKCAGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNa2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369089 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333338-18-4, 9013-05-2 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?

A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes 4-Nitrophenyl phosphate disodium salt hexahydrate a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]

Q2: Are there alternative methods for detecting phosphatase activity besides using 4-Nitrophenyl phosphate disodium salt hexahydrate?

A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.

Q3: Can 4-Nitrophenyl phosphate disodium salt hexahydrate be used to study other enzymes besides phosphatases?

A: While primarily known as a phosphatase substrate, researchers used 4-Nitrophenyl phosphate disodium salt hexahydrate to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.

Q4: Has 4-Nitrophenyl phosphate disodium salt hexahydrate been used in any practical applications beyond laboratory research?

A: Research demonstrates the use of 4-Nitrophenyl phosphate disodium salt hexahydrate in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating 4-Nitrophenyl phosphate disodium salt hexahydrate-based research into practical solutions for food processing and other industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)

![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)